3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile
Overview
Description
“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile” is a compound that incorporates the 3-azabicyclo[3.1.1]heptane core . This core has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis
The 3-azabicyclo[3.1.1]heptane core resembles the pyridine ring well, as the geometric parameters remained very similar . This core was proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Scientific Research Applications
Synthesis and Building Blocks
Practical Synthesis of Bridged Bicyclic Morpholines : Bridged bicyclic morpholines, particularly 3-oxa-6-azabicyclo[3.1.1]heptane, serve as crucial morpholine isosteres in medicinal chemistry due to their achiral nature and lipophilicity comparable to morpholine. The first synthesis of such a compound (as a tosylate salt) involved a seven-step process starting from cost-effective materials, utilizing straightforward chemical reactions (Walker, Eklov, & Bedore, 2012).
Azabicyclic Carbaldehydes via Intramolecular Cyclopropanation : The synthesis of azabicyclo[4.1.0] and [5.1.0] carbaldehydes from N-allyl or N-homoallyl triazoles using a rhodium-catalyzed intramolecular cyclopropanation showcased a method to construct these compounds with high stereo specificity and varying yields. This method emphasizes the adaptability of azabicyclic frameworks in chemical synthesis (Pan et al., 2015).
Mn(III)-Mediated Formal [3+3]-Annulation : This methodology utilized vinyl azides and cyclopropanols to synthesize pyridines, δ-lactams, and 2-azabicyclo[3.3.1] frameworks, showcasing a versatile approach to constructing complex azaheterocycles. The process, which included a radical addition followed by intramolecular cyclization, highlighted the potential for innovative synthesis strategies in developing pharmacologically relevant structures (Wang, Toh, Ng, & Chiba, 2011).
Novel Compounds and Applications
Microbiological Oxygenation of Azabicycloalkanes : The study of microbiological oxygenation of bridgehead azabicycloalkanes by fungi like Beauveria bassiana and Rhizopus nigricans demonstrated the potential for biosynthesis in creating novel azabicyclic compounds. This research not only provided insights into enzymatic selectivity and reactivity but also paved the way for developing new methodologies in organic synthesis and potential pharmacological agents (Davis et al., 1997).
Diastereoselective Multicomponent Cascade Reaction : A novel cascade reaction leading to the formation of 3-azabicyclo[3.2.0]heptane derivatives showcased a highly diastereoselective process, resulting in pharmacologically significant azabicycloheptanes. This method's selectivity and efficiency highlight the innovative approaches in synthesizing complex molecular architectures, which are critical in drug discovery and development (Kriis et al., 2010).
Mechanism of Action
Target of Action
The primary target of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile is currently unknown. This compound is a derivative of 3-azabicyclo[3.1.1]heptanes , which have been incorporated into the structure of the antihistamine drug Rupatidine
Mode of Action
The exact mode of action of 3-(6-Ethoxy-3-azabicyclo[31It is known that the compound is synthesized by the reduction of spirocyclic oxetanyl nitriles . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 3-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to 3-azabicyclo[3.1.1]heptanes , it is possible that it may affect similar pathways. For instance, if it interacts with histamine receptors like Rupatidine, it could potentially affect pathways related to inflammation and allergic responses.
Biochemical Analysis
Biochemical Properties
3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that the compound forms stable complexes with certain proteins, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, the compound can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can vary, with some studies suggesting that it acts as an inhibitor of specific enzymes, thereby altering the flow of metabolites through the pathway. This interaction can lead to changes in cellular metabolism and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, making it crucial to study its transport and distribution in detail .
Properties
IUPAC Name |
3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGULUMECYSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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